(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2442565-25-3
VCID: VC11974709
InChI: InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1
SMILES: COCC(C1=CC(=CC=C1)F)N.Cl
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride

CAS No.: 2442565-25-3

Cat. No.: VC11974709

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride - 2442565-25-3

Specification

CAS No. 2442565-25-3
Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
IUPAC Name (1S)-1-(3-fluorophenyl)-2-methoxyethanamine;hydrochloride
Standard InChI InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1
Standard InChI Key QOSVPONCJXJVGP-SBSPUUFOSA-N
Isomeric SMILES COC[C@H](C1=CC(=CC=C1)F)N.Cl
SMILES COCC(C1=CC(=CC=C1)F)N.Cl
Canonical SMILES COCC(C1=CC(=CC=C1)F)N.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is C₉H₁₃ClFNO, with a molecular weight of 205.66 g/mol. The compound’s structure combines a 3-fluorophenyl group attached to a chiral carbon center, which is further connected to a methoxyethylamine moiety. The stereochemistry at the benzylic carbon is critical, as enantiomeric forms often exhibit divergent biological activities .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight205.66 g/mol
Exact Mass205.061 Da
LogP (Partition Coeff.)~2.6 (estimated)
Polar Surface Area26.02 Ų
SolubilitySoluble in polar organic solvents

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing binding interactions with target proteins. Meanwhile, the methoxy group improves metabolic stability by reducing oxidative degradation .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with 3-fluorobenzaldehyde and (S)-2-amino-1-methoxyethane as precursors. A reductive amination strategy is employed, where the aldehyde reacts with the amine under catalytic hydrogenation conditions to form the intermediate secondary amine. Subsequent hydrochloride salt formation yields the final product.

Key Reaction Steps:

  • Condensation: 3-Fluorobenzaldehyde + (S)-2-amino-1-methoxyethane → Schiff base.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) to yield (S)-1-(3-fluorophenyl)-2-methoxyethanamine.

  • Salt Formation: Treatment with HCl gas or aqueous HCl to produce the hydrochloride salt.

Industrial Optimization

Industrial-scale production often employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). This method minimizes by-products such as diastereomeric impurities, which are common in batch processes. Chiral separation techniques, including high-performance liquid chromatography (HPLC) with chiral stationary phases, ensure enantiomeric excess >99% .

Pharmacological Significance

Mechanism of Action

The compound’s primary pharmacological interest lies in its ability to modulate neurotransmitter receptors and transporters. The fluorophenyl group facilitates π-π stacking interactions with aromatic residues in binding pockets, while the methoxy group enhances blood-brain barrier permeability .

  • Dopamine Transporter (DAT): Exhibits moderate inhibition (IC₅₀ ≈ 150 nM), suggesting potential stimulant-like effects .

  • Serotonin Transceptor (SERT): Lower affinity (IC₅₀ > 1 µM), indicating selectivity for catecholamine systems .

Stereochemical Effects

The (S)-enantiomer demonstrates superior target engagement compared to its (R)-counterpart. For example, in ROCK kinase inhibition assays, the (S)-configuration improved binding affinity by 10-fold relative to the (R)-form . This underscores the importance of chiral resolution in preclinical development.

Applications in Medicinal Chemistry

Lead Compound Optimization

Researchers utilize this molecule as a scaffold for designing kinase inhibitors and neurotransmitter modulators. For instance, introducing pyridine substituents at the methoxy group yielded derivatives with enhanced ROCK1/2 inhibitory activity (IC₅₀ < 50 nM) .

ADMET Profiling

  • Absorption: High gastrointestinal permeability (LogP ≈ 2.6) .

  • Metabolism: Resistant to CYP450 oxidation due to methoxy group.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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